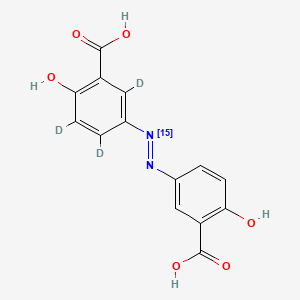
Olsalazine-d3,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olsalazine-d3,15N: is a deuterated and nitrogen-15 labeled derivative of olsalazine. Olsalazine itself is an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It is a prodrug of mesalazine (5-aminosalicylic acid), which is released in the colon where it exerts its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Olsalazine-d3,15N can be synthesized by incorporating deuterium and nitrogen-15 isotopes into the olsalazine molecule. The synthesis involves the use of deuterated reagents and nitrogen-15 labeled compounds. One common method is the intercalation of olsalazine into magnesium-aluminum layered double hydroxides (LDHs) using ion exchange or coprecipitation methods . Another method involves the rapid synthesis from calcium nitrate and olsalazine, which requires only water as the solvent .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process includes the use of stable isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of deuterium and nitrogen-15 into the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Olsalazine-d3,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Olsalazine-d3,15N is used as a tracer in chemical research to study reaction mechanisms and pathways. The incorporation of stable isotopes allows for precise tracking of the compound during chemical reactions .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of olsalazine. The stable isotopes help in identifying metabolic pathways and understanding the distribution of the compound in biological systems .
Medicine: this compound is used in medical research to investigate the therapeutic effects of olsalazine in treating inflammatory bowel diseases such as ulcerative colitis. The labeled compound helps in studying the drug’s absorption, distribution, metabolism, and excretion .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of olsalazine. The stable isotopes provide valuable information on the stability and efficacy of the drug .
Mécanisme D'action
Olsalazine-d3,15N exerts its effects through its active moiety, mesalazine (5-aminosalicylic acid). The compound is cleaved in the colon by azoreductases produced by colonic bacteria, releasing mesalazine. Mesalazine inhibits cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors such as prostaglandins and leukotrienes . This anti-inflammatory action helps in managing the symptoms of ulcerative colitis .
Comparaison Avec Des Composés Similaires
Mesalazine (5-aminosalicylic acid): The active moiety of olsalazine, used directly as a medication for inflammatory bowel diseases.
Sulfasalazine: Another prodrug of mesalazine, used in the treatment of ulcerative colitis and rheumatoid arthritis.
Balsalazide: A prodrug that releases mesalazine in the colon, similar to olsalazine.
Uniqueness: Olsalazine-d3,15N is unique due to its stable isotope labeling, which allows for precise tracking and study of the compound in various research applications. The deuterium and nitrogen-15 labels provide valuable insights into the pharmacokinetics and metabolism of olsalazine, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C14H10N2O6 |
|---|---|
Poids moléculaire |
306.25 g/mol |
Nom IUPAC |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D,15+1 |
Clé InChI |
QQBDLJCYGRGAKP-ATQUKUPRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


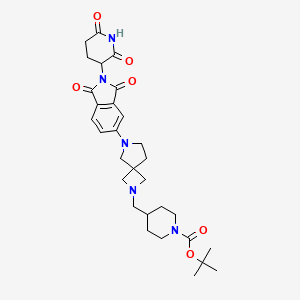
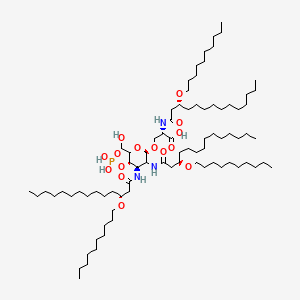
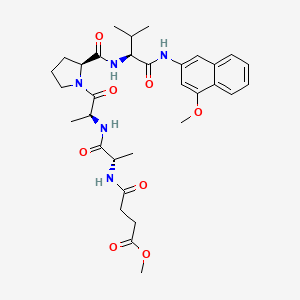


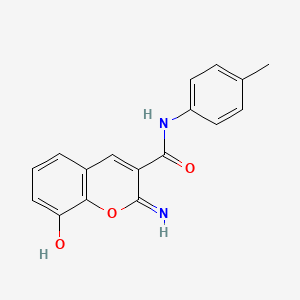
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)

![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)

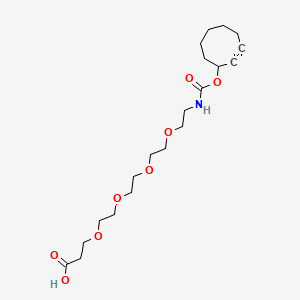

![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)

